d-Abienol
Description
Significance of Diterpenoids in Biological Systems and Industrial Applications
Diterpenoids, a class of naturally occurring compounds composed of four isoprene (B109036) units, exhibit significant structural diversity and are widely distributed in plants, fungi, and marine organisms. researchgate.netjmb.or.kr These compounds play vital roles in biological systems, including primary plant metabolism, growth, and development, with examples such as gibberellins. researchgate.net Beyond their primary metabolic functions, many diterpenoids are considered specialized (secondary) metabolites involved in the ecological interactions of plants with other organisms. oup.com
The diverse physiological properties of diterpenoids translate into a wide range of commercial applications. researchgate.net They are valuable resources or raw materials for various industries, including pharmaceuticals, fragrances, biofuels, and food additives. researchgate.netoup.comnih.gov For instance, diterpenoids like taxol and ingenol-3-angelate are recognized pharmaceuticals, while ambroxide (B10790011) is a notable fragrance ingredient. oup.com Stevioside, another diterpenoid extracted from Stevia, is utilized as a calorie-free sweetener in the food industry. nih.gov The increasing interest in diterpenoids is also driven by their potential as therapeutic agents, with several plant diterpenes having been developed into clinical drugs for treating various diseases, such as paclitaxel (B517696) for cancer and tanshinones for cardiovascular diseases. nih.gov
Overview of Labdane (B1241275) Diterpenoids and the Research Focus on d-Abienol
Labdane diterpenoids represent a large group within the diterpenoid family, characterized by a bicyclic core structure or more complex ring systems derived from labdane-type skeletons. researchgate.netcjnmcpu.com This group comprises over 10% of all terpenoids. cjnmcpu.comresearchgate.net The basic labdane core structure consists of a fused decalin system and a branched six-carbon side chain. researchgate.netresearchgate.net Labdane diterpenoids are widely distributed secondary metabolites found in various organisms, including fungi, insects, higher plants, and marine organisms. researchgate.net
Research on labdane diterpenoids is extensive due to their diverse chemical structures and significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. cjnmcpu.com The focus on specific labdane diterpenoids, such as this compound (also known as cis-abienol (B1683541) or Z-abienol), stems from their particular properties and applications. ebi.ac.uknih.govresearchgate.net this compound is a bicyclic tertiary labdanoid diterpene alcohol. researchgate.net
Historical Context and Current Research Trajectories of this compound Studies
Historically, labdane-type diterpenoids were first isolated from labdanum, an oleoresin of the rockrose plant. cjnmcpu.com this compound itself is predominantly found in tobacco plants (Nicotiana tabacum) and balsam fir (Abies balsamea). ebi.ac.ukresearchgate.netresearchgate.net It is a major component of the aromatic oleoresin of balsam fir and contributes to the fragrance of oriental tobaccos and some cigars. ebi.ac.ukresearchgate.net The isolation of abienol (B1230953) from Canada Balsam, the oleoresin of Abies balsamea, has been noted in historical contexts related to natural product studies. chem960.comtdx.cat
Current research trajectories on this compound are multifaceted. One significant area of study focuses on its role as a precursor for the semi-synthesis of valuable amber compounds, such as ambrox, which are used extensively in the fragrance industry as sustainable replacements for ambergris. ebi.ac.uknih.govresearchgate.netresearchgate.net This has led to research into the microbial degradation and biotransformation of this compound into these precursors, with studies identifying bacterial strains like Acinetobacter tjernbergiae LSC-2 capable of efficiently degrading Z-abienol into intermediates like sclareol (B1681606), scalaral, and amberonne. nih.gov
Another key research trajectory involves investigating the biological activities of this compound. Studies have explored its potential in plant defense, noting its role in the chemical defense against herbivores and pathogens. researchgate.net Furthermore, research has indicated that cis-abienol can induce resistance in plants, such as tomatoes, against bacterial wilt disease, potentially by promoting reactive oxygen species balance and increasing the activities of defense enzymes related to phytoalexin biosynthesis. ebi.ac.ukmdpi.com Although direct inhibition of the bacterial pathogen Ralstonia solanacearum by cis-abienol in vitro has not been significantly observed, its effect on plant defense mechanisms is a subject of ongoing research. mdpi.com
Research also continues into optimizing the production of this compound, including through metabolic engineering and synthetic biology approaches using microorganisms like Escherichia coli to achieve higher titers from readily available carbon sources like glucose. researchgate.net Understanding the biosynthetic pathways and the enzymes involved, such as diterpene synthases, remains a crucial aspect of current research. researchgate.netcjnmcpu.comebi.ac.uk
Here is a table summarizing some research findings related to this compound biotransformation:
| Substrate | Microorganism | Product(s) | Degradation Efficiency (%) | Reference |
| Z-abienol | Acinetobacter tjernbergiae LSC-2 | Sclareol, Scalaral, Amberonne | 69.3 | nih.gov |
This table presents data from a study on the biotransformation of Z-abienol by a specific bacterial strain under optimized conditions. nih.gov
Structure
3D Structure
Properties
CAS No. |
1616-86-0 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9+/t16-,17+,19-,20+/m0/s1 |
InChI Key |
ZAZVCYBIABTSJR-ITALKTEQSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
Isomeric SMILES |
C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |
Canonical SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
Synonyms |
9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |
Origin of Product |
United States |
Natural Occurrence and Distribution of D Abienol
Plant Sources and Organ-Specific Accumulation
d-Abienol is found in the aromatic oleoresin of balsam fir and in the glandular trichome secretions of tobacco, among other plant species. google.comnih.govmdpi.com
Abies balsamea (Balsam Fir) Oleoresin Composition
Abies balsamea (balsam fir) is a well-documented source of this compound. The compound is a major component of the aromatic oleoresin produced by this tree. nih.govresearchgate.net Canada balsam, which is the oleoresin of Abies balsamea, comprises about 19% neutral diterpenoids, with a significant portion consisting of abienol (B1230953). tinkturenpresse.de While the essential oil derived from steam distillation of balsam fir foliage is predominantly composed of monoterpenes such as beta-pinene, alpha-pinene, and delta-3-carene, the oleoresin contains a substantial fraction of diterpenoids, including this compound. nih.govtinkturenpresse.denhrorganicoils.com
Analysis of Abies balsamea cortical oleoresin has shown that neutral diterpenoids, including this compound, are present alongside diterpene resin acids. tinkturenpresse.de The biosynthesis of this compound in Abies balsamea involves a bifunctional class I/II diterpene synthase known as cis-abienol (B1683541) synthase (AbCAS). nih.govresearchgate.net This enzyme catalyzes the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to cis-abienol through a specific cyclization and hydroxylation mechanism. researchgate.net
Nicotiana tabacum (Tobacco) Glandular Trichome Secretions
Nicotiana tabacum (tobacco) is another important source of this compound, where it is found primarily in the glandular trichome secretions on the leaves. mdpi.comnih.gov Glandular trichomes are specialized epidermal structures that synthesize and secrete secondary metabolites, including terpenoids. biorxiv.orgbiorxiv.org this compound is reported as the most abundant labdane (B1241275) diterpenoid in the trichome secretions of certain tobacco cultivars, particularly oriental, sun-cured, and cigar tobacco types. mdpi.comnih.gov
The biosynthesis of this compound in N. tabacum glandular trichomes involves two key enzymes: a class II terpene synthase (NtCPS2) and a kaurene synthase-like (KSL) protein (NtABS). nih.govoup.com NtCPS2 synthesizes 8-hydroxy-copalyl diphosphate from GGPP, and NtABS then converts this intermediate into Z-abienol. nih.govoup.com The genes encoding these enzymes are preferentially expressed in trichomes. nih.gov The content of this compound in tobacco glandular trichome secretions can vary significantly depending on the cultivar. mdpi.com
Other Documented Plant Species (e.g., Pinus strobus, Polymnia sonchifolia)
While Abies balsamea and Nicotiana tabacum are prominent sources, this compound has also been detected in other plant species. It has been reported in other resinous conifer species such as Pinus pinea and Abies alba. researchgate.net Analysis of lipophilic compounds in needles and defoliated twigs of Pinus armandii has also identified the presence of labdanoids, including cis-abienol. biocrick.com
Furthermore, this compound has been found in species outside of the Pinaceae family. For instance, the essential oil of yacon tubers (Polymnia sonchifolia), a species related to Jerusalem artichoke, has been reported to contain significant quantities of Z-abienol. researchgate.net
Here is a summary of some documented plant sources of this compound:
| Plant Species | Primary Location of Accumulation | Reference(s) |
| Abies balsamea | Oleoresin | nih.govresearchgate.nettinkturenpresse.de |
| Nicotiana tabacum | Glandular Trichome Secretions | mdpi.comnih.govnih.gov |
| Abies alba | Oleoresin | researchgate.net |
| Pinus pinea | Oleoresin | researchgate.net |
| Pinus armandii | Needles and Twigs | biocrick.com |
| Polymnia sonchifolia | Essential oil of tubers | researchgate.net |
Ecological Significance of this compound in Plant Physiology
Diterpenoids, including labdane-type compounds like this compound, play various roles in plant physiology and ecological interactions. nih.gov These compounds are often involved in plant defense mechanisms against herbivores and pathogens. biorxiv.orgnih.gov
Research suggests that cis-abienol can contribute to plant defense by inducing resistance against diseases. For example, studies have shown that cis-abienol can inhibit the occurrence of bacterial wilt in crops like tomato (Solanum lycopersicum) when applied as a root treatment. nih.gov This induced resistance appears to involve the upregulation of plant defense signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. nih.gov Treatment with cis-abienol has been observed to increase the content of SA and JA in tomato roots and enhance the activity of antioxidant enzymes, stimulating defensive signal transduction. nih.gov
The accumulation of diterpenoids in structures like resin ducts in conifers and glandular trichomes in tobacco provides a chemical barrier against potential threats. nih.govnih.gov The toxicity of diterpenoids to microorganisms and arthropods highlights their importance in plant defense strategies. nih.gov While the specific ecological roles of this compound are still being investigated, its presence in defensive secretions and its demonstrated ability to induce disease resistance in some plants indicate its significance in plant-environment interactions. nih.govnih.gov
Understanding the biosynthesis and ecological functions of this compound is relevant to plant physiological ecology, which studies the interactions of plants with their environment at various biological levels, including the physiological and biochemical. ub.eduresearchgate.net
Biosynthetic Pathways and Enzymology of D Abienol
Isoprenoid Pathway Precursors
The universal precursors for terpenoid biosynthesis are the C5 isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). genome.jp These five-carbon units are condensed to form longer prenyl diphosphates, which serve as the substrates for various classes of terpene synthases. genome.jp Diterpenes, being C20 compounds, are derived from the condensation of four C5 units.
Geranylgeranyl Diphosphate (GGPP) as the Universal Diterpene Precursor
Geranylgeranyl diphosphate (GGPP) is a C20 prenyl diphosphate that serves as the universal precursor for the biosynthesis of all diterpenes, including d-abienol. genome.jpfrontiersin.orgwikipedia.orgbiorxiv.orgnih.gov GGPP is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS). genome.jpfrontiersin.orgnih.govfrontiersin.org This enzyme is a key branch point in the isoprenoid pathway, directing metabolic flux towards diterpene production. frontiersin.org
Mevalonate (B85504) (MVA) Pathway Contribution to Isoprenoid Precursors
In eukaryotes and some bacteria, IPP and DMAPP are primarily synthesized via the mevalonate (MVA) pathway. genome.jpwikipedia.orgfrontiersin.org This cytosolic pathway begins with acetyl-CoA and involves a series of enzymatic steps to produce mevalonate, which is then converted to IPP and DMAPP. wikipedia.orgfrontiersin.orgresearchgate.net The MVA pathway is localized in the cytosol and endoplasmic reticulum and is known to contribute to the biosynthesis of sesquiterpenes, triterpenes, and sterols. genome.jpbiorxiv.org While diterpene biosynthesis predominantly occurs in plastids via the MEP pathway in plants, the MVA pathway can also contribute IPP and DMAPP, and cross-talk between the two pathways has been observed. biorxiv.orgpnas.orgacs.orgnih.gov
Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution to Isoprenoid Precursors
In plants and many bacteria, the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for the biosynthesis of IPP and DMAPP. genome.jpfrontiersin.orgnih.govpnas.orgwikipedia.orgnih.gov This pathway is localized in the plastids and utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials. biorxiv.orgresearchgate.net The MEP pathway is the main source of isoprenoid precursors for the biosynthesis of hemiterpenes, monoterpenes, and diterpenes in plants. genome.jpbiorxiv.orgpnas.orgacs.org Research has shown that diterpenes in plant leaves and glandular trichomes are predominantly biosynthesized via the MEP pathway. acs.orgnih.gov
Diterpene Synthases (diTPS) in this compound Biosynthesis
Diterpene synthases (diTPS) are enzymes that catalyze the cyclization of GGPP to form the diverse array of diterpene scaffolds. nih.govfrontiersin.orgresearchgate.net These enzymes are classified into two main categories, Class I and Class II, based on their catalytic mechanisms. nih.govfrontiersin.orgresearchgate.net The biosynthesis of this compound involves the action of diTPS enzymes that convert the linear GGPP precursor into the characteristic labdane (B1241275) skeleton. google.comnih.gov
Class II Diterpene Synthase Activity
Class II diterpene synthases initiate the cyclization of GGPP. frontiersin.orgresearchgate.net They are responsible for catalyzing the first committed step in the biosynthesis of many cyclic diterpenes, including those with the labdane-type scaffold found in this compound. google.comfrontiersin.org These enzymes utilize a specific catalytic mechanism involving protonation to initiate the cyclization cascade. frontiersin.orgresearchgate.net
Protonation-Initiated Cyclization of GGPP
Class II diTPS enzymes catalyze the protonation-initiated cyclization of GGPP. frontiersin.orgbiorxiv.orgwikipedia.orgresearchgate.netnih.gov This process begins with the protonation of the terminal double bond of GGPP by a catalytic aspartic acid residue within the enzyme's active site. researchgate.net This protonation generates a carbocation intermediate, which then undergoes a series of cyclization and rearrangement reactions. researchgate.net In the biosynthesis of labdane-type diterpenes, this process typically leads to the formation of bicyclic intermediates such as labdadienyl diphosphate or copalyl diphosphate (CPP). google.comfrontiersin.org For this compound biosynthesis, a key intermediate is labda-13-en-8-ol diphosphate (LDPP), formed through the activity of a Class II diTPS that converts GGPP to this bicyclic intermediate via protonation-initiated cyclization and water capture at C-8. google.comgoogle.com In some cases, a single bifunctional Class I/II abienol (B1230953) synthase can carry out both the Class II cyclization and subsequent Class I reactions. google.comebi.ac.ukgoogle.combiocrick.com
Formation of Labda-13-en-8-ol Diphosphate (LDPP) Intermediate
A key intermediate in the biosynthesis of this compound is labda-13-en-8-ol diphosphate (LDPP). google.comoup.comresearchgate.net The formation of this bicyclic diphosphate is catalyzed by a Class II diterpene synthase. google.comnih.govnih.govnih.gov This step involves the protonation-initiated cyclization of the linear GGPP substrate. google.comresearchgate.net Specifically, the Class II active site catalyzes the bicyclization of GGPP, leading to a proposed labda-13-en-8-yl+ carbocation intermediate. nih.govnih.gov Unlike other diTPSs that might deprotonate at this stage to form products like copalyl diphosphate, the Class II activity involved in abienol biosynthesis promotes water capture at the C-8 position of the carbocation, resulting in the formation of the hydroxylated intermediate, LDPP. nih.gov
Specificity of Class II diTPS from Diverse Plant Species (e.g., Salvia sclarea)
Class II diTPS enzymes exhibit diverse specificities across different plant species, leading to the formation of various cyclic diterpene intermediates from GGPP. nih.govresearchgate.net In Salvia sclarea (clary sage), a Class II diTPS known as SsLPPS (Salvia sclarea Labda-13-en-8-ol diphosphate synthase) is responsible for producing labda-13-en-8-ol diphosphate (LDPP) as a major product from GGPP. nih.govresearchgate.net SsLPPS also produces minor quantities of the non-hydroxylated analogue, (9S, 10S)-copalyl diphosphate. nih.govresearchgate.net The activity of SsLPPS highlights the ability of Class II diTPSs to catalyze the initial cyclization and, in this case, a hydroxylation (water capture) event that is crucial for the subsequent steps in this compound biosynthesis. nih.govnih.gov In tobacco (Nicotiana tabacum), a separate Class II enzyme, NtCPS2, also produces labda-13E-8-ol PP from GGPP. nih.gov
Class I/II Bifunctional Abienol Synthase (AbCAS)
In balsam fir (Abies balsamea), the biosynthesis of this compound is catalyzed by a single enzyme, the bifunctional Class I/II Abienol Synthase (AbCAS). nih.govgoogle.comnih.govresearchgate.net This enzyme is a member of the gymnosperm-specific TPS-d subfamily of diterpene synthases. nih.govbiocrick.comresearchgate.net
Dual Catalytic Activities within a Single Enzyme
AbCAS is characterized by its dual catalytic activities, possessing both Class I and Class II active sites within a single polypeptide chain. nih.govgoogle.comnih.govresearchgate.netuniprot.orglipidmaps.org This contrasts with the two-enzyme system found in tobacco, where separate monofunctional Class II and Class I diTPSs are involved in this compound production. google.comnih.gov The bifunctional nature of AbCAS allows for the sequential conversion of GGPP to this compound by a single enzyme. google.comnih.gov
Cyclization and Hydroxylation at the Class II Active Site
The Class II active site of AbCAS initiates the reaction by catalyzing the protonation-initiated cyclization of GGPP. nih.govnih.govresearchgate.netlipidmaps.org This process leads to the formation of a bicyclic intermediate, proposed to involve a labda-13-en-8-yl+ carbocation. nih.govnih.gov A distinctive feature of the AbCAS Class II activity is the subsequent water capture at the C-8 carbon of this carbocation, resulting in the formation of labda-13-en-8-ol diphosphate (LDPP). nih.govnih.govnih.govresearchgate.net This hydroxylation step at the Class II site is crucial for the final this compound structure and differentiates AbCAS from other bifunctional diTPSs that might undergo deprotonation or further cyclization at this stage. nih.govnih.govresearchgate.net
Diphosphate Cleavage at the Class I Active Site
Following the formation of LDPP in the Class II active site, the intermediate is processed by the Class I active site of AbCAS. nih.govnih.govlipidmaps.org The Class I active site is characterized by a conserved DDXXD motif that binds divalent metal ions essential for catalysis. nih.gov This site catalyzes the ionization-initiated cleavage of the diphosphate group from LDPP. nih.govnih.govnih.govresearchgate.net Unlike many other Class I diTPSs that catalyze further cyclizations or rearrangements after diphosphate cleavage, the Class I active site of AbCAS terminates the reaction sequence without additional cyclization, directly yielding this compound. nih.govnih.govnih.govresearchgate.net
Comparative Homology Modeling of Active Site Residues and Specificity
Comparative homology modeling studies have provided insights into the structural basis for the specificity of AbCAS. nih.govgoogle.comresearchgate.net These studies compare the structure of AbCAS, or its active sites, to homologous enzymes with known structures and functions. nih.govresearchgate.netcns.frnih.gov Homology modeling of AbCAS suggested that specific active site residues are potentially important for its unique catalytic activity and product specificity. nih.govresearchgate.net For instance, residues such as Asp-348, Leu-617, Phe-696, and Gly-723 have been implicated as potentially influencing the specificity of AbCAS. nih.govresearchgate.net Asp-348 is located in the Class II active site and may play a role in the hydroxylation reaction (water capture) at C-8. nih.govnih.govgoogle.com Leu-617, Phe-696, and Gly-723 are situated in the Class I active site cavity and may contribute to the contour of the active site, influencing the binding and processing of the LDPP intermediate, and preventing further cyclization. nih.govnih.govresearchgate.netgoogle.com These findings from structural modeling contribute to understanding how the specific arrangement of amino acid residues within the active sites dictates the enzymatic reaction and the final diterpene product. cns.frnih.govbiorxiv.org
Tobacco-Specific Enzymes (NtCPS2 and NtABS)
Two key enzymes, NtCPS2 and NtABS, are central to this compound biosynthesis in Nicotiana tabacum. nih.govsciengine.com These enzymes work sequentially to convert GGPP into this compound. nih.govsciengine.com
Characterization of NtCPS2 (8-hydroxy-copalyl diphosphate synthase) Function
NtCPS2 is classified as a class-II terpene synthase. nih.govapsnet.org Its primary function is to catalyze the cyclization of geranylgeranyl diphosphate (GGPP) to form 8-hydroxy-copalyl diphosphate (8-OH-CPP). nih.govapsnet.orgsciengine.com This reaction represents the first committed step in the tobacco-specific this compound biosynthetic pathway. Research has shown that NtCPS2 synthesizes 8-α-hydroxy-copalyl diphosphate from GGPP in glandular trichomes. sciengine.com Functional verification experiments have demonstrated that the NtCPS2 protein is capable of producing labdene-diol in vitro. sciengine.com
Characterization of NtABS (Abienol Synthase) Function
NtABS is a kaurene synthase-like (KSL) protein and functions as a class I diterpene synthase in the context of this compound biosynthesis. nih.govapsnet.orggoogle.com It utilizes the product of NtCPS2, 8-hydroxy-copalyl diphosphate (8-OH-CPP), as its substrate to produce this compound. nih.govapsnet.orgsciengine.com The co-expression of both NtCPS2 and NtABS is necessary and sufficient to catalyze the biosynthesis of cis-abienol (B1683541) from geranylgeranyl diphosphate in a heterologous system. uniprot.orguniprot.org
Reaction Mechanisms of this compound Formation
The formation of this compound from its precursor involves specific enzymatic reactions and proposed intermediates.
Postulated Carbocation Intermediates
The enzymatic cyclization reactions catalyzed by terpene synthases often proceed via carbocation intermediates. savemyexams.commasterorganicchemistry.com In the biosynthesis of cis-abienol catalyzed by a bifunctional cis-abienol synthase (such as AbCAS from balsam fir, which shares mechanistic similarities with the tobacco pathway), the reaction is proposed to involve cyclization and hydroxylation at the C-8 carbon of a postulated carbocation intermediate in the class II active site. nih.govnih.gov This intermediate, a labda-13-en-8-yl cation, is formed after the initial protonation-initiated cyclization of GGPP. nih.govresearchgate.net Water capture by this carbocation at C-8 leads to the formation of a hydroxylated intermediate, 8-hydroxy-copalyl diphosphate. nih.govresearchgate.net
Stereochemical Aspects of cis-Abienol Formation
The stereochemistry of cis-abienol formation is determined by the specific enzymes involved. In tobacco, the sequential action of NtCPS2 and NtABS dictates the final stereochemistry of the this compound product. NtCPS2 produces 8-hydroxy-copalyl diphosphate with a normal configuration. nih.gov Subsequently, NtABS utilizes this intermediate to produce cis-abienol. nih.gov While detailed stereochemical studies specifically on the tobacco enzymes are ongoing, research on related bifunctional cis-abienol synthases from other plants, like balsam fir, provides insights. The AbCAS-catalyzed formation of cis-abienol involves specific cyclization and hydroxylation steps that define the stereochemistry of the bicyclic structure and the position and configuration of the hydroxyl group. nih.govnih.gov
Metabolic Engineering and Biotechnological Production of D Abienol
Recombinant Microbial Production Systems
The heterologous production of d-abienol has been explored in several microbial chassis, each offering unique advantages for metabolic engineering. Bacteria, yeast, and microalgae have all been successfully engineered to synthesize diterpenes, demonstrating the versatility of biotechnological approaches.
Escherichia coli is a widely used host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of extensive genetic tools. nih.govpnnl.gov Researchers have successfully engineered E. coli for the production of cis-abienol (B1683541), a stereoisomer of this compound, by introducing and optimizing a heterologous mevalonate (B85504) (MVA) pathway. nih.govnih.gov
In its native state, E. coli synthesizes isoprenoid precursors through the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net However, the introduction of the MVA pathway from organisms like Saccharomyces cerevisiae has been shown to be more effective for high-level terpenoid production, as it can bypass the stringent native regulation of the MEP pathway. nih.gov
One study demonstrated the production of cis-abienol in E. coli by co-expressing key enzymes, including a geranylgeranyl diphosphate (B83284) synthase (GGPS) and a cis-abienol synthase (CAS). nih.gov To enhance the precursor supply, an exogenous MVA pathway was introduced, which was divided into an upper pathway (acetyl-CoA acetyltransferase/HMG-CoA reductase and HMG-CoA synthase) and a lower pathway (mevalonate kinase, phosphomevalonate kinase, pyrophosphate mevalonate decarboxylase, and isopentenyl pyrophosphate isomerase). nih.gov This strategy led to a significant increase in cis-abienol titers, showcasing the potential of engineered E. coli as a robust production platform. nih.gov Further optimization, including balancing the expression of pathway enzymes, has been shown to be crucial for maximizing product yield and minimizing the accumulation of toxic intermediates. nih.gov
| Pathway Component | Enzyme/Gene | Function | Source Organism (Example) |
|---|---|---|---|
| Upper Mevalonate Pathway | mvaE, mvaS | Conversion of Acetyl-CoA to Mevalonate | Enterococcus faecalis |
| Lower Mevalonate Pathway | ERG12, ERG8, ERG19, IDI1 | Conversion of Mevalonate to IPP and DMAPP | Saccharomyces cerevisiae |
| Diterpene Synthesis | GGPS, CAS | Conversion of IPP/DMAPP to cis-Abienol | Various |
The oleaginous yeast Yarrowia lipolytica has emerged as a powerful chassis for the production of terpenoids. nih.govacs.org Its ability to accumulate high levels of lipids provides a large intracellular pool of acetyl-CoA, the primary precursor for the mevalonate pathway. tandfonline.com This makes it an inherently suitable host for producing lipid-derived compounds like diterpenes. tandfonline.com
Microalgae, such as Chlamydomonas reinhardtii, represent a promising and sustainable platform for the production of recombinant proteins and high-value compounds, including terpenoids. nih.govmdpi.com As photosynthetic organisms, they can utilize light and carbon dioxide for growth, making them a potentially cost-effective and environmentally friendly production system. nih.gov C. reinhardtii possesses a well-characterized genetic system, and tools for both nuclear and chloroplast genome engineering are available. nih.govnih.gov
The chloroplast of C. reinhardtii is a particularly attractive target for expressing recombinant proteins due to the potential for high expression levels and the absence of gene silencing. nih.gov Eukaryotic microalgae naturally possess both the MVA and MEP pathways for isoprenoid biosynthesis, providing a native supply of precursors for terpenoid production. researchgate.net The cellular environment of microalgae may also be more conducive to the proper folding and function of plant-derived terpene synthases compared to bacterial or yeast hosts. nih.gov While the production of this compound has not been specifically reported in C. reinhardtii, the successful expression of various other recombinant proteins and the inherent capacity for terpenoid synthesis highlight its potential as a "green cell factory" for diterpene production. nih.gov
Strategies for Enhanced this compound Titer
Achieving economically viable titers of this compound in microbial hosts requires extensive metabolic engineering. Strategies primarily focus on increasing the supply of precursors and optimizing the metabolic flux towards the final product.
The biosynthesis of all terpenoids, including this compound, relies on the availability of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Enhancing the intracellular pool of these precursors is a critical step in improving the final product yield.
A common and effective strategy to boost terpenoid production is the overexpression of key genes in the mevalonate (MVA) pathway. nih.govnih.govacs.org This pathway converts acetyl-CoA into IPP and DMAPP through a series of enzymatic steps.
In E. coli, which lacks a native MVA pathway, the entire pathway must be introduced from a heterologous source, such as yeast. nih.gov Studies on cis-abienol production have shown that introducing and overexpressing the MVA pathway genes can dramatically increase the final titer. nih.gov For instance, the introduction of the upper MVA pathway from Enterococcus faecalis and the lower MVA pathway from Saccharomyces cerevisiae led to an approximately 28-fold increase in cis-abienol production compared to relying on the native MEP pathway alone. nih.govnih.gov
| Engineering Strategy | cis-Abienol Titer (mg/L) | Fold Increase |
|---|---|---|
| Native MEP Pathway | ~0.3 | - |
| Overexpression of Heterologous MVA Pathway | ~8.6 | ~28.7 |
| Genomic Integration of Lower MVA Pathway | ~9.2 | ~30.7 |
Data derived from research on cis-abienol production in shake flask experiments. nih.gov
Key enzymes often targeted for overexpression include HMG-CoA synthase and HMG-CoA reductase, the latter being a rate-limiting step in the pathway. nih.gov By increasing the expression of these genes, the metabolic flux from acetyl-CoA towards IPP and DMAPP is enhanced, providing a larger pool of precursors for the downstream diterpene synthase to convert into this compound. nih.gov
Precursor Supply Optimization
Engineering Methylerythritol Phosphate Pathway Efficiency
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is fundamental for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all terpenoids, including this compound, in most bacteria and plant plastids. nih.govnih.gov Enhancing the efficiency of this pathway is a critical step in metabolic engineering to increase the flux towards the target diterpenoid.
A primary strategy involves the overexpression of key rate-limiting enzymes in the MEP pathway. nih.govnih.gov Research has shown that the simultaneous overexpression of genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase), and idi (isopentenyl diphosphate isomerase) can significantly increase the yield of diterpenes. nih.govnih.gov This indicates a distributed metabolic control within the pathway, where boosting multiple steps is more effective than targeting a single enzyme. nih.govnih.gov By increasing the expression of these enzymes, the metabolic pull towards IPP and DMAPP is strengthened, providing a larger pool of precursors for the downstream synthesis of geranylgeranyl pyrophosphate (GGPP), the direct precursor to the this compound backbone.
| Gene | Enzyme | Function in Pathway |
|---|---|---|
| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | Catalyzes the initial condensation reaction, a key rate-limiting step. |
| dxr | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Catalyzes the conversion of DXP to MEP, another crucial step. |
| idi | Isopentenyl diphosphate isomerase | Interconverts IPP and DMAPP, balancing the precursor pool. |
Diterpene Synthase Screening and Optimization
The direct synthesis of the abienol scaffold is catalyzed by specific diterpene synthases (diTPS). For the isomer cis-abienol, a key enzyme, cis-abienol synthase (AbCAS), was discovered in balsam fir (Abies balsamea) through transcriptome sequencing. nih.govnih.govresearchgate.net This enzyme is a bifunctional class I/II diTPS, meaning a single polypeptide contains two active sites capable of converting the general precursor GGPP into the final product. nih.govnih.govresearchgate.netgoogle.com The class II active site first cyclizes GGPP to a hydroxylated labda-13-en-8-ol diphosphate (LPP) intermediate, which is then converted to cis-abienol by the class I active site. ubc.ca
Screening for novel diTPS with desirable properties, such as high specificity and activity, is a crucial aspect of developing a production host. nih.gov Furthermore, optimizing these enzymes through protein engineering can lead to improved product profiles. Studies on AbCAS have identified critical amino acid residues that determine product specificity. ubc.ca For instance, targeted mutations can alter the catalytic activity, demonstrating that even single amino acid changes can shift the product outcome of a diTPS. ubc.ca This knowledge allows for the rational design and optimization of diterpene synthases to specifically enhance this compound production and minimize the formation of byproducts.
Genetic Pathway Construction and Module Integration
The successful production of this compound in a microbial host like Escherichia coli requires the construction and integration of a complete biosynthetic pathway. This often involves a modular metabolic engineering approach, where different parts of the pathway are grouped into functional modules. nih.govnih.govuhsp.edu These modules typically include:
A precursor supply module: This can be an enhanced endogenous MEP pathway or a heterologous mevalonate (MVA) pathway, which has been shown to result in significantly higher diterpene yields. nih.govnih.govnih.gov
A GGPP synthesis module: This contains the gene for a GGPP synthase (GGPPS), which converts IPP and DMAPP into the C20 diterpene precursor.
A this compound synthesis module: This module houses the gene for the specific this compound synthase.
These genes are often sourced from different organisms and assembled into synthetic pathways. nih.govnih.gov For example, in the production of cis-abienol, a pathway was assembled in E. coli using an FPP synthase from Saccharomyces cerevisiae, a GGPP synthase from Pantoea agglomerans, and the Labda-13-en-8-ol diphosphate synthase (LPPS) and cis-abienol synthase (CAS) from Abies balsamea. nih.gov Integrating these modules into the host genome or expressing them on plasmids allows for the coordinated expression of all necessary enzymes, redirecting the host's metabolic flux from central carbon metabolism towards the final product. nih.govnih.gov
Advanced Fermentation Techniques (e.g., Fed-Batch Cultivation, Two-Phase Cultivation)
To maximize the productivity of engineered microbial strains, advanced fermentation strategies are employed. These techniques aim to achieve high cell densities and overcome issues like product toxicity or feedback inhibition.
Fed-batch cultivation is a common strategy where nutrients are fed incrementally to the culture over time, rather than all at once at the beginning. nih.goveppendorf.com This approach allows for better control of the growth rate and metabolism, preventing the accumulation of inhibitory byproducts and enabling the culture to reach a much higher cell density. eppendorf.com High-cell-density fermentation using a fed-batch process has been successfully applied to increase the titer of cis-abienol produced by engineered E. coli. nih.govnih.gov
Two-phase cultivation involves introducing an immiscible organic solvent into the fermentation broth to act as a sink for the product. nih.govnih.gov As this compound is produced by the microbial cells, it is sequestered into the organic phase. This in-situ extraction prevents the product from accumulating to toxic levels in the aqueous phase, which can inhibit cell growth and enzyme activity. nih.govresearchgate.net This technique has been suggested as a method to further improve cis-abienol production beyond what is achievable in standard fermentations. nih.gov
Plant Metabolic Engineering for this compound
In addition to microbial systems, plants themselves are attractive platforms for metabolic engineering, offering the necessary subcellular compartments, such as plastids, where diterpenoid biosynthesis naturally occurs.
Gene Co-expression in Non-Native Plant Species (e.g., Nicotiana sylvestris)
Nicotiana species, particularly Nicotiana benthamiana, have emerged as a powerful chassis for the heterologous production of terpenoids. nih.gov The amenability of these plants to transient expression via Agrobacterium-mediated infiltration allows for the rapid testing and optimization of biosynthetic pathways. nih.gov
To produce this compound in a non-native plant like Nicotiana, the genes encoding the necessary enzymes are co-expressed. This typically involves introducing the this compound synthase gene along with key genes from the MEP pathway to boost the supply of the GGPP precursor. frontiersin.orgnih.govresearchgate.net Studies have shown that co-expressing a diterpene synthase with upstream pathway genes, such as DXS and GGPPS, can lead to a significant increase in the final diterpenoid product compared to expressing the synthase alone. frontiersin.orgnih.gov This strategy effectively channels the plant's endogenous carbon flux towards the synthesis of the desired compound, turning the plant into a green factory for this compound.
Genome Editing Approaches for Endogenous Pathway Enhancement (e.g., Prime Editing)
Advanced genome editing technologies like CRISPR/Cas9 and prime editing offer precise tools to manipulate a plant's native metabolic pathways. frontiersin.orgnih.gov These technologies can be used to enhance the production of endogenous compounds or to redirect metabolic flux towards a newly introduced pathway for this compound.
Strategies for enhancement include:
Knocking out competing pathways: CRISPR/Cas9 can be used to create loss-of-function mutations in genes that divert precursors away from the this compound pathway, thereby increasing the pool available for its synthesis. nih.govpreprints.org
Modulating gene expression: The expression of key biosynthetic genes or regulatory transcription factors can be upregulated by editing their promoter regions. frontiersin.orgnih.gov
Prime editing , a more recent "search-and-replace" genome editing technology, provides even greater precision. It uses a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA) to directly write new genetic information into a targeted DNA site. mdpi.comnih.gov This allows for the introduction of specific point mutations, insertions, or deletions without creating double-strand breaks. nih.gov In the context of this compound production, prime editing could be used to:
Introduce specific mutations into endogenous enzymes to alter their substrate specificity or enhance their catalytic activity.
Precisely modify regulatory elements in the promoters of MEP pathway genes to fine-tune their expression levels, thereby optimizing the entire pathway for enhanced this compound synthesis. researchgate.net
Biological Roles and Mechanisms of Action of D Abienol
Role in Plant Chemical Defense
Plants utilize a variety of chemical compounds, including diterpenoids like d-abienol, as part of their defense systems against a wide array of attackers. researchgate.netiscientific.org
Contribution to Oleoresin Defense System
In conifers, diterpenes are major components of the oleoresin defense system. researchgate.netnih.gov Oleoresin is a viscous substance produced and stored in specialized secretory structures such as resin ducts, which are found in the stem xylem, phloem, and cortex. iscientific.orgnih.gov When the plant tissue is damaged by insects or pathogens, oleoresin is released, forming a physical barrier and exposing the attackers to a mixture of defensive chemicals. iscientific.orgnih.gov While much of the research on conifer oleoresin focuses on diterpene resin acids, other diterpenoids like cis-abienol (B1683541) are also present and contribute to this defense system. researchgate.netnih.gov These compounds can act as deterrents or toxins to invading organisms. nih.gov
Interactions with Herbivores (e.g., Bark Beetles)
This compound plays a key role in the chemical defense against herbivores, including bark beetles. researchgate.net Conifer oleoresin, containing diterpenes, provides an effective barrier against stem-boring weevils and their associated pathogenic fungi. nih.gov While bark beetles have evolved complex interactions with their host trees and associated fungi, plant defense compounds, including terpenes, are crucial in these interactions. oregonstate.eduresearchgate.net The release of terpenes can influence the behavior of bark beetles, and shifts in terpene blends and concentrations are linked to tree stress and interactions with these insects and their fungal symbionts. researchgate.net
Defense against Plant Pathogens (e.g., Fungi, Bacteria)
This compound exhibits defense activity against plant pathogens, including certain fungi and bacteria. mdpi.com Studies have shown that this compound can inhibit the growth of fungi such as Fusarium graminearum and Alternaria alternata. mdpi.com This antifungal activity contributes to the plant's defense against these detrimental organisms. mdpi.com
Interactive Table 1: Antifungal Activity of this compound
| Compound | Fungal Pathogen | Effect | Source |
| cis-Abienol | Fusarium graminearum | Inhibits growth | mdpi.com |
| cis-Abienol | Alternaria alternata | Inhibits growth | mdpi.com |
Beyond direct antimicrobial effects, this compound is also involved in plant defense against bacteria. It has been identified as a compound that can inhibit bacterial wilt disease caused by Ralstonia solanacearum. nih.govoup.com
Induced Plant Resistance and Allelochemical Activity
This compound can function as an allelochemical, a substance produced by a plant that influences the growth, development, and behavior of other organisms. In this context, it can induce defense responses in the plant itself, leading to enhanced resistance against pathogens. nih.gov
Inhibition of Bacterial Wilt Disease Caused by Ralstonia solanacearum
Bacterial wilt disease, caused by the soil-borne bacterium Ralstonia solanacearum, is a significant threat to a wide range of crops. oup.comufl.edu this compound has been shown to inhibit this disease in plants such as tobacco, tomato, and Arabidopsis. nih.govoup.com Importantly, this inhibition occurs without direct antibacterial activity against R. solanacearum in vitro at tested concentrations, suggesting an indirect mechanism involving the host plant's defense system. oup.comscielo.org.coresearchgate.net
Interactive Table 2: Effect of this compound on Bacterial Wilt Disease
| Plant Species | Pathogen | This compound Treatment Method | Effect on Disease Symptoms | Effect on Bacterial Growth in Planta | Direct Antibacterial Activity (in vitro) | Source |
| Tobacco | Ralstonia solanacearum | Applied to roots | Delayed and reduced | Inhibited | Little or none | oup.comresearchgate.net |
| Tomato | Ralstonia solanacearum | Applied to roots | Delayed and reduced | Not specified in source | Little or none | oup.comresearchgate.net |
| Arabidopsis | Ralstonia solanacearum | Applied to roots | Inhibited | Not specified in source | Little or none | oup.comresearchgate.net |
Research indicates that applying this compound to the roots is an effective method for inducing resistance against R. solanacearum. nih.govresearchgate.net Studies in tomato plants have determined optimal application conditions for inducing resistance. nih.govresearchgate.net
Mechanisms of Resistance Induction (e.g., oxidative metabolism, secondary metabolite accumulation)
The mechanism by which this compound induces resistance against bacterial wilt involves the activation of the plant's own defense pathways. nih.govresearchgate.net This includes enhancing antioxidant enzyme activity and stimulating defensive signal transduction. nih.govresearchgate.netresearchgate.net
This compound treatment can lead to the upregulation of genes involved in the mitogen-activated protein kinase (MAPK) cascade, a key signaling pathway in plant defense. nih.govresearchgate.netresearchgate.net It also influences plant hormone signaling pathways, specifically upregulating genes in the jasmonic acid (JA) pathway and increasing the content of both JA and salicylic (B10762653) acid (SA) in roots. nih.govresearchgate.netresearchgate.net While both pathways are involved, this compound-induced resistance appears to primarily depend on the JA signaling pathway, with the SA pathway also contributing. nih.govresearchgate.net
Furthermore, this compound can influence the accumulation of secondary metabolites related to defense. nih.govresearchgate.net By affecting the JA and SA pathways, it can control the expression of genes involved in flavonoid biosynthesis and increase the content of phytoalexins in roots. nih.govresearchgate.net These secondary metabolites play crucial roles in plant defense against pathogens and herbivores. symbiosisonlinepublishing.comnih.govresearchgate.net The induction of oxidative metabolism, characterized by the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, is a common plant defense response to stress and pathogen attack, and this compound appears to stimulate this process. mdpi.commdpi.comagriculturejournals.cz
Interactive Table 3: Mechanisms of this compound Induced Resistance in Tomato against R. solanacearum
Comparative Analysis of Induced Resistance with Sclareol (B1681606)
Both this compound (specifically, cis-abienol) and sclareol are labdane-type diterpenes that have been investigated for their ability to induce disease resistance in plants. Studies have shown that pre-treatment with either sclareol or cis-abienol can delay the development of symptoms caused by pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt disease in plants such as tobacco and tomato. oup.comresearchgate.net The minimum concentration of sclareol and cis-abienol required to exhibit inhibitory activity for wilt disease in tobacco was found to be 100 µM. researchgate.net
While both compounds demonstrate the capacity to induce resistance, their precise mechanisms may differ or involve distinct signaling pathways. Research suggests that sclareol and cis-abienol may have a mode of action different from known activators of host resistance that function in salicylic acid (SA) biosynthetic or signaling pathways. oup.com Instead, the induced resistance by sclareol appears to be partially dependent on ethylene (B1197577) (ET) and abscisic acid (ABA) signaling pathways, and independent of SA and jasmonic acid (JA) biosynthetic and signaling pathways. oup.com More recent studies indicate that cis-abienol-induced resistance mainly depends on the JA signaling pathway, with the SA signaling pathway also being involved. nih.govresearchgate.net This suggests potential differences or overlaps in the downstream signaling cascades activated by these two related diterpenoids.
Furthermore, a study investigating the structure-activity relationship of sclareol-related compounds highlighted the potential role of the hydroxyl group at the C8 position in promoting their biological activities in inhibiting bacterial wilt disease. oup.com Compounds lacking this hydroxyl group did not possess inhibitory activity, while a compound with the hydroxyl group at the same position exhibited comparable activity to sclareol and cis-abienol. oup.com
| Compound | Induced Resistance against R. solanacearum | Minimum Effective Concentration (Tobacco) | Involved Signaling Pathways |
| cis-Abienol | Yes | 100 µM researchgate.net | Primarily JA, also SA nih.govresearchgate.net |
| Sclareol | Yes | 100 µM researchgate.net | Partially ET and ABA oup.com |
Antimicrobial Activity of this compound
This compound, along with other plant-derived secondary metabolites, has been investigated for its potential antimicrobial properties, particularly against plant pathogens.
Direct Antimicrobial Effects Against Plant Pathogens
Studies have explored the direct inhibitory effects of this compound on the growth of various plant pathogens, including fungi and bacteria. For instance, cis-abienol has been shown to inhibit the growth of fungi such as Fusarium graminearum and Alternaria alternata. researchgate.netmdpi.com This antifungal activity was observed in studies using techniques like TLC-Bioautography and microdilution assays. mdpi.com
However, the direct antibacterial activity of this compound against certain plant pathogens, such as Ralstonia solanacearum, appears to be limited or absent. oup.comresearchgate.netresearchgate.net At concentrations ranging from 10 to 120 µg/mL, cis-abienol did not significantly inhibit the in vitro growth of R. solanacearum. researchgate.netresearchgate.net This suggests that the mechanism by which this compound confers resistance against bacterial wilt disease may primarily involve the induction of host defense responses rather than direct toxicity to the bacterium. oup.com
Investigation of Spectrum and Potency (if data available)
While research confirms the antifungal activity of this compound against specific fungal pathogens like Fusarium graminearum and Alternaria alternata researchgate.netmdpi.com, detailed data on its broad-spectrum antimicrobial activity against a wide range of plant pathogens (both bacterial and fungal) and precise potency (e.g., Minimum Inhibitory Concentration values for various species) appears to be less extensively documented in the immediately available search results compared to its role in induced resistance.
One study indicated that a tobacco leaf surface extract containing cis-abienol demonstrated pronounced efficacy against Rhizoctonia solani and Stemphylium solani, while showing relatively weaker activity against Sarocladium oryzae. mdpi.com Notably, an extract from Nicotiana accession Nic 1015, containing cis-abienol, showed remarkable antifungal activity at a minimal concentration of 78 µg·mL−1 against Phytophthora parasitica var. nicotianae (PPN), the cause of black shank disease in tobacco. mdpi.comuky.edu Treatment with 20 mg/mL cis-abienol in methanol (B129727) suppressed PPN race 1 disease in KY 14 tobacco plants by more than 80%. uky.eduresearchgate.net
Further research is needed to comprehensively map the antimicrobial spectrum of this compound and determine its potency against a broader collection of plant pathogenic bacteria and fungi.
Analytical Methodologies for D Abienol Quantification and Characterization
Extraction and Sample Preparation Protocols from Biological Matrices
Effective extraction and sample preparation are crucial first steps in the analysis of d-abienol from complex biological matrices. These processes aim to isolate the analyte from interfering substances and prepare it in a suitable form for subsequent chromatographic analysis.
Various biological matrices can be analyzed, including tobacco leaves coresta.org, dergipark.org.tr, medchemexpress.com, blood, urine, tissue, and cellular extracts organomation.com, slideshare.net, as well as fermented media nih.gov, researchgate.net, nih.gov. Common extraction techniques employed include liquid-liquid extraction (LLE) researchgate.net, mdpi.com, encyclopedia.pub, slideshare.net and solid-phase extraction (SPE) researchgate.net, encyclopedia.pub, slideshare.net. Methylene chloride has been used as an extraction solvent for abienol (B1230953) from tobacco leaf disks coresta.org.
Sample preparation often involves steps such as homogenization for tissues organomation.com, centrifugation to remove solid particles or separate phases coresta.org, researchgate.net, mdpi.com, organomation.com, encyclopedia.pub, filtration researchgate.net, mdpi.com, organomation.com, and drying of the resulting extracts coresta.org, mdpi.com. Extracts may then be reconstituted in a suitable solvent for injection into the chromatographic system mdpi.com, mdpi.com. The addition of salts, such as MgSO4 and NaCl, can also be part of the sample preparation process, particularly in methods inspired by techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) mdpi.com.
Sample preparation is a fundamental step before any chemical or instrumental analysis, and liquid-liquid extraction remains a basic and preferred method for extracting drugs from biological matrices like blood, vitreous humor, and urine, often requiring only a basic laboratory setup researchgate.net. Other techniques like SPE, while more sophisticated, may require specific infrastructure and high-purity chemicals researchgate.net. The optimization of the sample preparation protocol, including analyte extraction and clean-up, is often the most time-consuming step in analytical method development encyclopedia.pub.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from other compounds present in the extracted biological matrix before detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with UV detection is a technique used for the analysis of abienol and similar diterpenes coresta.org, ird.fr. For the analysis of Z-abienol, a DuPont silica (B1680970) gel column (4.6 x 250mm) with a mobile phase of 9:1 Hexane:Ethyl Acetate (B1210297) at a flow rate of 2.0 ml/minute has been employed coresta.org. Detection of the eluting Z-abienol peak occurred at approximately 6.7 minutes using a UV detector set at 254nm coresta.org. UV detection at 254 nm has also been used in other studies involving abienol ird.fr. For other compounds like Vitamin D3, a normal-phase silica column (L3, 4.6 mm × 250 mm, 5 µm) with a mobile phase of n-hexane/ethyl acetate (85:15 v/v) at 2.0 mL/min and detection at 292 nm has been reported nih.gov. A wavelength of 265 nm has been noted as suitable for the determination of Vitamin D2 and D3 using UV detection mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a widely used technique for the identification and quantification of abienol and its related compounds imsc.res.in, nih.gov, nih.gov, researchgate.net, dergipark.org.tr. This method separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, followed by detection and identification based on their mass fragmentation patterns.
GC-MS analysis has been performed using columns such as DB-5 imsc.res.in, nih.gov, Agilent HP5ms nih.gov, and SGE Solgel-Wax researchgate.net. Electron ionization (EI) at 70 eV is a common ionization method nih.gov, nih.gov, researchgate.net. The mass scan range can be set to capture relevant ions, for example, 50–700 amu nih.gov. Identification of compounds is often achieved by comparing the obtained mass spectra with those in library databases like the NIST library nih.gov. GC-MS analysis has been used to confirm the biotransformation of Z-abienol into intermediates such as sclareol (B1681606), scalaral, and amberonne nih.gov, researchgate.net.
However, it has been reported that cis-abienol (B1683541) may undergo degradation during GC-MS analysis, potentially affecting peak shape and making quantification more challenging coresta.org, nih.gov, researchgate.net.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolite Profiling
UHPLC-MS, including UHPLC-MS/MS, is a powerful technique utilized for the analysis of various compounds, offering high sensitivity and resolution, and is applicable to metabolite profiling mdpi.com, researchgate.net, eurekakit.com, dntb.gov.ua, chromatographyonline.com, nih.gov, nih.gov. While specific detailed methods for this compound metabolite profiling using UHPLC-MS were not extensively detailed in the search results, the technique's general application for analyzing complex biological samples and identifying metabolites is well-established nih.gov, nih.gov. LC-MS analysis of diterpenol products using normal phase LC-APCI-MS in positive mode has been reported, where the base peak m/z 273 was indicative of dehydration of diterpene alcohol compounds in the APCI interface nih.gov, researchgate.net. UHPLC-MS/MS has been validated and used for the quantitative analysis of steroids in dried blood spots, demonstrating its applicability to biological matrices nih.gov. The technique allows for rapid data acquisition and the characterization of various compounds in complex mixtures nih.gov.
Quantitative Analysis Approaches (e.g., External Standard Method)
Quantitative analysis aims to determine the amount or concentration of this compound in a sample umlub.pl. Various approaches are employed, with the external standard method being a common technique.
In the external standard method, a series of solutions with known concentrations of the analyte (this compound in this case) are prepared and analyzed using the chosen chromatographic method. A calibration curve is constructed by plotting the peak areas or heights against the corresponding concentrations of the standards umlub.pl, mdpi.com. The concentration of this compound in unknown samples is then determined by comparing their peak areas or heights to the calibration curve umlub.pl.
The external standard method has been used for the quantitation of Z-abienol by HPLC coresta.org. Quantitative research methods generally focus on numerical data and statistical analysis to describe and measure phenomena sopact.com. Evaluation of linearity and correlation coefficients is crucial in validating quantitative methods mdpi.com, nih.gov. For instance, in the quantitative determination of vitamin D3 by HPLC, linearity with a correlation coefficient of 0.999 was reported nih.gov. Similarly, for anticholinesterase pesticides in biological matrices analyzed by HPLC-DAD, correlation coefficients above 0.99 were observed mdpi.com.
Stability Considerations in Analytical Methods
The stability of this compound during sample preparation and analysis is an important factor to consider for accurate results. Diterpenes, including abienol, can be susceptible to degradation under certain conditions.
Studies have investigated the stability of Z-abienol on the leaf surface coresta.org. It has been noted that highly active liquid chromatographic systems can potentially degrade Z-abienol coresta.org. Furthermore, potential degradation of cis-abienol during GC-MS analysis has been reported, which could lead to poor peak shape and complicate quantification coresta.org, nih.gov, researchgate.net.
Ensuring the stability of the analyte throughout the analytical process, from sample collection and storage to extraction and chromatographic analysis, is critical for obtaining reliable quantitative data. This may involve optimizing extraction solvents, using antioxidants, controlling temperatures, and selecting appropriate chromatographic conditions to minimize degradation coresta.org. Evaluating the stability of the analyte in the specific matrix and under the chosen analytical conditions is a key aspect of method validation nih.gov.
Future Research Directions and Translational Applications
Advanced Elucidation of Biosynthetic Pathways and Enzyme Mechanisms
Understanding the intricate details of d-Abienol biosynthesis is crucial for optimizing its production and exploring related compounds. Current research has identified key enzymes involved, including class II diterpene synthases (diTPS) and bifunctional class I/II abienol (B1230953) synthases. nih.govnih.govresearchgate.netgoogle.com For instance, the bifunctional cis-abienol (B1683541) synthase (AbCAS) from Abies balsamea catalyzes the formation of cis-abienol through a specific cyclization and hydroxylation mechanism in its class II active site, followed by diphosphate (B83284) cleavage in the class I site. nih.govresearchgate.netresearchgate.net This mechanism differs from synthases producing tricyclic diterpenes. nih.govresearchgate.net
Future research should focus on a more advanced elucidation of these pathways. This includes identifying all enzymes and regulatory elements involved in this compound biosynthesis in its natural sources. Detailed studies on the catalytic mechanisms of these enzymes, particularly the diterpene synthases, using techniques like site-directed mutagenesis and structural biology, are needed to understand their specificity and efficiency. researchgate.netgrantome.comresearchgate.net Chemoproteomics approaches, which enable the identification of functional proteins interacting with substrates, hold promise for accelerating the discovery of enzymes in plant natural product biosynthesis pathways. frontiersin.org Understanding these mechanisms at a molecular level can guide efforts to engineer enzymes with improved activity or altered specificity for producing this compound or novel diterpenoids. researchgate.netresearchgate.net
Next-Generation Metabolic Engineering Strategies for Enhanced Sustainable Production
Current methods for isolating this compound from plants are often inefficient and resource-intensive. researchgate.net Microbial production offers a sustainable and environmentally friendly alternative. researchgate.netresearchgate.net Significant progress has been made in engineering microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, for diterpene production by introducing heterologous mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways and relevant terpene synthases. nih.govresearchgate.netbiocrick.comd-nb.info For example, engineering E. coli with an exogenous MVA pathway and the necessary synthases has shown improved cis-abienol production. nih.govresearchgate.net
Next-generation metabolic engineering strategies aim to further enhance this compound production titers and yields. This involves optimizing precursor supply, balancing enzyme expression levels, and minimizing the production of byproducts. nih.govresearchgate.netnih.gov Strategies include the use of synthetic biology tools to design and assemble optimized biosynthetic pathways, genome engineering to integrate pathways into the host chromosome for increased stability, and employing biosensors for real-time monitoring and control of metabolic fluxes. nih.govcam.ac.ukrsc.org Advances in 'omics' technologies and computational modeling can aid in identifying metabolic bottlenecks and designing more efficient microbial cell factories. d-nb.infonih.gov Utilizing alternative carbon sources and developing robust fermentation processes are also key aspects of enhancing sustainable production. researchgate.net
In-Depth Studies on Ecological Roles and Plant-Microbe/Herbivore Interactions
This compound is known to play a role in the chemical defense of plants against herbivores and pathogens. nih.gov For instance, cis-abienol has been shown to induce bacterial wilt resistance in tomato plants without exhibiting direct antibacterial activity, suggesting a plant defense induction mechanism. researchgate.netebi.ac.ukoup.com This resistance appears to involve the jasmonic acid (JA) signaling pathway, with potential involvement of the salicylic (B10762653) acid (SA) pathway. researchgate.net
Future research should delve deeper into the ecological functions of this compound. This includes comprehensive studies on its interactions with a wider range of microbes (both pathogenic and beneficial) and herbivores in different plant species. Understanding the molecular mechanisms by which this compound mediates these interactions, including signaling pathways and downstream defense responses in plants, is crucial. researchgate.netuclouvain.bemdpi.com Research could also explore the potential of this compound as a natural plant defense elicitor in agricultural settings to reduce reliance on synthetic pesticides. researchgate.net Investigating the role of this compound in plant-microbe interactions within the rhizosphere and phyllosphere could reveal novel ecological insights and potential applications in promoting plant health. frontiersin.orgtaylorfrancis.com
Exploration of Novel Biological Activities and Biotechnological Utility
Beyond its use as a fragrance precursor and in plant defense, this compound and its derivatives may possess other valuable biological activities and biotechnological applications. Diterpenoids, in general, exhibit diverse bioactivities. researchgate.net Research has shown that sclareol (B1681606) and cis-abienol can inhibit bacterial wilt disease in plants. ebi.ac.ukoup.com
Future research should systematically explore novel biological activities of this compound using in vitro and in vivo models. This could include investigating potential antimicrobial, anti-inflammatory, or other pharmacological properties. ebi.ac.ukresearchgate.net The structural features of this compound could serve as a scaffold for the synthesis of novel compounds with enhanced activities. researchgate.net Furthermore, its biotechnological utility could extend to areas such as the development of bio-based materials or as a signaling molecule in biological systems. Exploring enzymatic or microbial transformations of this compound could also lead to the discovery of new valuable compounds. researchgate.netnih.gov
Development of Integrated Multi-Omics Approaches for Biosynthesis and Function Characterization
The complexity of plant metabolic pathways and ecological interactions necessitates integrated approaches for comprehensive understanding. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of this compound biosynthesis and its functional roles. taylorfrancis.com
Future research should leverage integrated multi-omics strategies to identify all genes, transcripts, proteins, and metabolites involved in this compound production and its related biological processes in different plant tissues and under various environmental conditions. researchgate.nettaylorfrancis.com This can help in identifying regulatory networks, understanding metabolic fluxes, and discovering novel enzymes or pathways. frontiersin.orgtaylorfrancis.com Applying these approaches to study plant-microbe and plant-herbivore interactions involving this compound can reveal complex molecular dialogues and defense mechanisms. mdpi.comtaylorfrancis.com The large datasets generated from multi-omics studies require advanced bioinformatics and computational tools for analysis and interpretation. taylorfrancis.com
Industrial Scale-Up and Economic Viability of Bio-Based this compound Production
Translating laboratory-scale microbial production of this compound to industrial scale presents several challenges. fermentorchina.comadebiotech.org While promising titers have been achieved in controlled fermentation settings, scaling up requires optimization of fermentation parameters, bioreactor design, and downstream processing for efficient extraction and purification of this compound. researchgate.netresearchgate.netadebiotech.org
Future research and development efforts should focus on addressing the challenges associated with industrial scale-up. This includes optimizing fermentation strategies for large-volume bioreactors, developing cost-effective growth media, and implementing efficient separation and purification techniques. researchgate.netfermentorchina.comadebiotech.org Techno-economic analyses are essential to evaluate the economic viability of bio-based this compound production compared to traditional extraction methods. researchgate.net Life cycle assessments should also be conducted to ensure the environmental sustainability of the bio-based process. basf.com Collaboration between researchers and industry partners is crucial for successful translation of laboratory findings to industrial-scale production. adebiotech.org
Q & A
Q. How should researchers handle discrepancies between computational predictions (e.g., molecular docking) and experimental results for this compound’s protein interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
